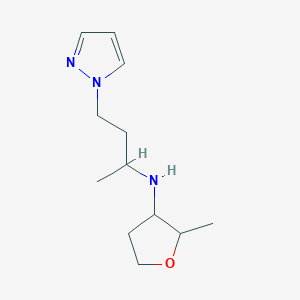![molecular formula C19H22N2O3 B7643661 N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B7643661.png)
N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide, also known as F13640, is a selective agonist of the serotonin 5-HT1A receptor. It has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide acts as a selective agonist of the serotonin 5-HT1A receptor. Activation of this receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal activity, which can result in anxiolytic and antidepressant effects. This compound has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which may contribute to its antidepressant effects. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have minimal side effects, making it a promising candidate for the treatment of anxiety and depression in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide is its high affinity for the 5-HT1A receptor, which makes it a promising candidate for the treatment of anxiety and depression in humans. Another advantage is its minimal side effects, which make it a safer alternative to other antidepressant medications. However, one limitation of this compound is its limited availability, which makes it difficult to conduct large-scale clinical trials.
Orientations Futures
For the study of N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide include the development of new synthetic methods to increase its availability and the conduct of large-scale clinical trials to evaluate its efficacy and safety in humans. Other future directions include the study of this compound's potential therapeutic applications in other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the study of this compound's mechanism of action and its effects on neurotransmitter systems may provide insight into the underlying causes of psychiatric disorders and lead to the development of new treatments.
Méthodes De Synthèse
The synthesis of N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide involves several steps, starting with the reaction of 2,3-dihydro-1-benzofuran with ethylene oxide to form 2-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran. This intermediate is then reacted with 2-bromo-4-methoxyphenylacetic acid to form the desired product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be a promising candidate for the treatment of anxiety and depression in humans.
Propriétés
IUPAC Name |
N-[2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(22)21-17-5-4-16(23-2)12-18(17)20-9-7-14-3-6-19-15(11-14)8-10-24-19/h3-6,11-12,20H,7-10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCNKSABTWCPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)NCCC2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1-[(2-hydroxycyclohexyl)methyl]-1-methylurea](/img/structure/B7643604.png)





![1-[3-(2-Methoxyphenyl)propyl]-1,2,4-triazole](/img/structure/B7643644.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-(2-propan-2-ylazepan-1-yl)methanone](/img/structure/B7643645.png)
![N-cyclopropyl-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7643663.png)


![N-[4-(4-pyrazol-1-ylbutan-2-ylamino)phenyl]methanesulfonamide](/img/structure/B7643679.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]urea](/img/structure/B7643687.png)
![3-[[5-(hydroxymethyl)furan-2-yl]methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B7643692.png)